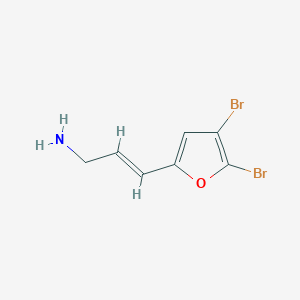
3-(4,5-Dibromofuran-2-yl)prop-2-en-1-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(4,5-Dibromofuran-2-yl)prop-2-en-1-amine: is an organic compound with the molecular formula C7H7Br2NO and a molecular weight of 280.94 g/mol This compound features a furan ring substituted with bromine atoms at the 4 and 5 positions, and a prop-2-en-1-amine group attached to the 3 position of the furan ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4,5-Dibromofuran-2-yl)prop-2-en-1-amine typically involves the bromination of a furan derivative followed by the introduction of the prop-2-en-1-amine group. One common method includes:
Bromination of Furan: The furan ring is brominated using bromine or a bromine-containing reagent under controlled conditions to introduce bromine atoms at the 4 and 5 positions.
Formation of Prop-2-en-1-amine Group: The brominated furan is then reacted with an appropriate amine precursor under conditions that facilitate the formation of the prop-2-en-1-amine group.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis systems, and stringent quality control measures to ensure high purity and yield.
Analyse Des Réactions Chimiques
Types of Reactions
3-(4,5-Dibromofuran-2-yl)prop-2-en-1-amine: can undergo various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced under appropriate conditions to form different derivatives.
Addition Reactions: The double bond in the prop-2-en-1-amine group can participate in addition reactions with various reagents.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium carbonate in polar solvents.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Major Products Formed
Substitution Products: Various substituted derivatives depending on the nucleophile used.
Oxidation Products: Oxidized derivatives with altered functional groups.
Reduction Products: Reduced derivatives with modified double bonds or amine groups.
Applications De Recherche Scientifique
3-(4,5-Dibromofuran-2-yl)prop-2-en-1-amine: has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 3-(4,5-Dibromofuran-2-yl)prop-2-en-1-amine involves its interaction with specific molecular targets, which can vary depending on the context of its use. In biological systems, it may interact with enzymes, receptors, or other biomolecules, leading to various biochemical effects. The exact pathways and targets are subject to ongoing research and may differ based on the specific application.
Comparaison Avec Des Composés Similaires
3-(4,5-Dibromofuran-2-yl)prop-2-en-1-amine: can be compared with other similar compounds such as:
- 3-(5-Bromofuran-2-yl)prop-2-en-1-amine : This compound has a single bromine atom at the 5 position of the furan ring, making it less substituted compared to the dibromo derivative.
- 2-Fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine : Although structurally different, it shares some similarities in terms of functional group reactivity.
The uniqueness of This compound lies in its specific substitution pattern and the presence of both bromine atoms and the prop-2-en-1-amine group, which confer distinct chemical and biological properties.
Propriétés
Formule moléculaire |
C7H7Br2NO |
|---|---|
Poids moléculaire |
280.94 g/mol |
Nom IUPAC |
(E)-3-(4,5-dibromofuran-2-yl)prop-2-en-1-amine |
InChI |
InChI=1S/C7H7Br2NO/c8-6-4-5(2-1-3-10)11-7(6)9/h1-2,4H,3,10H2/b2-1+ |
Clé InChI |
BWFVUMIJQVXYBW-OWOJBTEDSA-N |
SMILES isomérique |
C1=C(OC(=C1Br)Br)/C=C/CN |
SMILES canonique |
C1=C(OC(=C1Br)Br)C=CCN |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



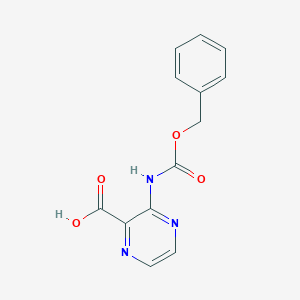
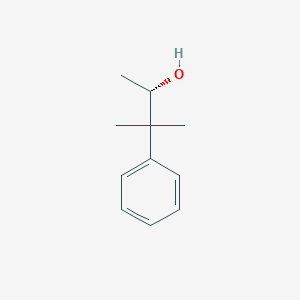
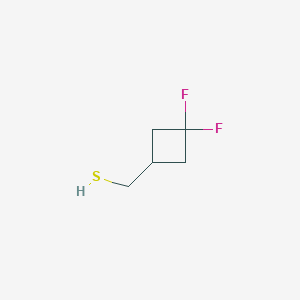

![3-[(Methylamino)methyl]thiolan-3-olhydrochloride](/img/structure/B13610462.png)

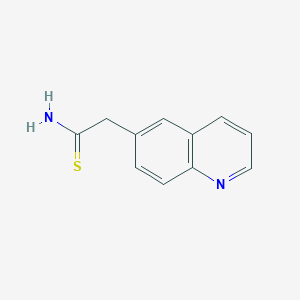

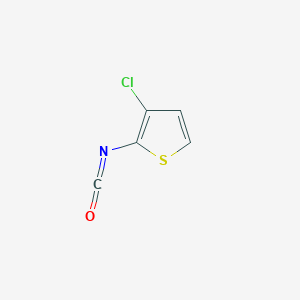


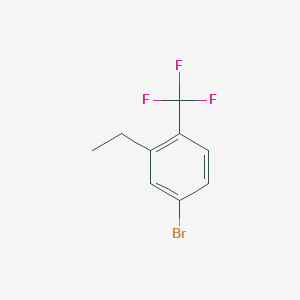
![2-(Bicyclo[2.2.1]heptan-2-yl)propanoic acid](/img/structure/B13610502.png)
